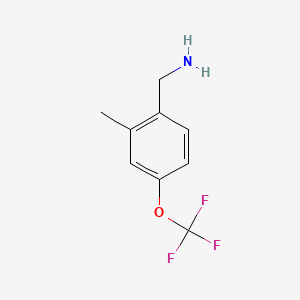

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine

Description

Molecular Architecture and Substituent Effects

The molecular architecture of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine is fundamentally defined by the positioning and electronic properties of its substituent groups. The International Union of Pure and Applied Chemistry name [2-methyl-4-(trifluoromethoxy)phenyl]methanamine reflects the systematic arrangement of functional groups around the benzene ring core. The trifluoromethoxy group, positioned para to the benzylamine chain, functions as a powerful electron-withdrawing substituent with a Hammett sigma para constant of +0.35, indicating substantial inductive effects that dominate over any resonance contributions. This electronic character contrasts sharply with the methoxy group, which exhibits a sigma para value of -0.27, demonstrating the profound impact of fluorine substitution on electronic properties.

The trifluoromethoxy substituent exhibits unique properties that distinguish it from both trifluoromethyl and methoxy groups. Research has demonstrated that the trifluoromethoxy group possesses superior capacity to promote hydrogen-metal permutation at ortho positions compared to both methoxy and trifluoromethyl groups. Furthermore, the trifluoromethoxy group exerts long-range effects that considerably lower the basicity of aromatic compounds when located in meta or para positions, similar to trifluoromethyl groups but unlike methoxy groups. The sigma meta constant for trifluoromethoxy groups is approximately 0.40, reflecting primarily inductive effects, while the sigma para value of 0.35 indicates that the inductive effect dominates over the modest resonance contribution with a calculated sigma resonance value of approximately -0.05.

The methyl substituent at the ortho position introduces both steric and electronic effects that modulate the overall molecular properties. With a sigma meta constant of -0.07 and sigma para constant of -0.17, the methyl group functions as a mild electron-donating substituent through hyperconjugation and inductive effects. The ortho positioning of this group relative to the benzylamine functionality creates potential steric interactions that may influence conformational preferences and binding orientations. The combination of the electron-withdrawing trifluoromethoxy group and the electron-donating methyl group creates an asymmetric electronic distribution across the aromatic ring that significantly influences the compound's chemical reactivity and biological activity profiles.

Properties

IUPAC Name |

[2-methyl-4-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUMMRQOULQYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727910 | |

| Record name | 1-[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771572-39-5 | |

| Record name | 1-[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation:

The synthesis begins with the preparation of 2-methyl-4-(trifluoromethoxy)benzaldehyde. This step is crucial as it sets the stage for the subsequent reactions.

Reductive Amination:

The aldehyde undergoes reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride. This step converts the aldehyde into the corresponding amine.

Hydrochloride Formation:

The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is important for stabilizing the compound and enhancing its solubility in aqueous solutions.

Industrial Production Methods

Industrial production methods focus on optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Data Table: Summary of Preparation Steps

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Starting Material Preparation | Precursor, trifluoromethoxylation reagents | Specific conditions vary | 2-Methyl-4-(trifluoromethoxy)benzaldehyde |

| 2. Reductive Amination | Aldehyde, ammonia/primary amine, sodium cyanoborohydride | Room temperature, methanol/ethanol | This compound |

| 3. Hydrochloride Formation | Amine, hydrochloric acid | Room temperature, evaporation | This compound hydrochloride |

Research Findings

Research on the synthesis of this compound highlights the importance of optimizing reaction conditions to achieve high yields and purity. The use of appropriate reducing agents and solvents is crucial for efficient reductive amination. Additionally, the trifluoromethoxy group's influence on the compound's properties makes it a valuable target for further chemical modifications and biological studies.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as thiols or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amine derivatives.

Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique electronic properties imparted by the trifluoromethoxy group.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The methyl group at the 2-position may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine with five analogs:

| Compound Name (CAS) | Substituents | Molecular Weight (g/mol) | cLogP | Key Differences vs. Target Compound |

|---|---|---|---|---|

| This compound (771572-39-5) | 2-CH₃, 4-OCF₃, -CH₂NH₂ | 221.2 | ~2.1 | Reference compound |

| 2-(4-(Trifluoromethoxy)phenyl)ethanamine (170015-99-3) | 4-OCF₃, -CH₂CH₂NH₂ | 235.2 | ~2.3 | Ethylamine chain increases lipophilicity |

| (2-(Trifluoromethoxy)phenyl)methanamine (175205-64-8) | 2-OCF₃, -CH₂NH₂ | 221.2 | ~2.0 | Trifluoromethoxy at 2-position alters electronic effects |

| 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (771581-60-3) | 3-Cl, 4-OCF₃, -CH₂NH₂ | 225.6 | ~2.4 | Chlorine adds steric bulk and polarity |

| 2-Methyl-4-(trifluoromethyl)aniline (67169-22-6) | 2-CH₃, 4-CF₃, -NH₂ | 205.6 | ~2.6 | Trifluoromethyl (-CF₃) is more electron-withdrawing |

| 2-[2,5-Dimethoxy-4-(trifluoromethyl)phenyl]ethanamine (2C-TFM) | 2,5-OCH₃, 4-CF₃, -CH₂CH₂NH₂ | 293.3 | ~1.8 | Dimethoxy groups reduce lipophilicity |

Key Observations :

- Lipophilicity : The trifluoromethoxy group (-OCF₃) in the target compound provides a balance between electron-withdrawing effects and moderate hydrophobicity, whereas analogs with -CF₃ (e.g., 67169-22-6) exhibit higher cLogP due to stronger electronegativity .

- Substituent Position : Moving the -OCF₃ group from the 4- to 2-position (175205-64-8) reduces steric hindrance but may decrease metabolic stability due to altered ring electronics .

Biological Activity

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine, also known by its CAS number 771572-39-5, is a compound characterized by the presence of a trifluoromethoxy group, which significantly influences its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H10F3NO

- Molecular Weight : 201.18 g/mol

- Structural Characteristics : The trifluoromethoxy group enhances lipophilicity, which facilitates the compound's interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy moiety is believed to enhance binding affinity and specificity for these targets, potentially acting as an agonist or antagonist in various biochemical pathways.

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting that this compound may also possess similar activities .

2. Anticancer Activity

A study evaluating a series of compounds containing trifluoromethyl groups found that those with similar structural features showed potent antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for related compounds were often below 5 µM, indicating strong potential for further development in cancer therapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | <5 |

| Compound B | MCF7 | <5 |

| Compound C | HCT116 | <5 |

3. Neuropharmacological Effects

Compounds similar to this compound have been studied for their effects on neurotransmitter systems, particularly as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These interactions suggest potential applications in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of trifluoromethoxy-substituted phenylmethanamines were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with higher lipophilicity exhibited enhanced antimicrobial activity, supporting the hypothesis that the trifluoromethoxy group plays a crucial role in biological interactions .

Case Study 2: Cancer Cell Proliferation

Another study focused on the antiproliferative effects of various derivatives of phenylmethanamine against multiple cancer cell lines. The results demonstrated that modifications to the molecular structure significantly impacted the potency and selectivity against cancer cells, with some derivatives achieving over 70% inhibition at concentrations as low as 10 µM .

Q & A

Q. What are the optimal synthetic routes for (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine, and how can purity be maximized?

The compound is typically synthesized via multi-step protocols. A common approach involves:

- Nucleophilic substitution : Reacting 2-methyl-4-(trifluoromethoxy)benzyl chloride with ammonia or its equivalents under controlled pH (8–10) and temperature (40–60°C) to form the primary amine .

- Catalytic hydrogenation : Reducing nitrile or nitro intermediates (e.g., 2-methyl-4-(trifluoromethoxy)benzonitrile) using Pd/C or Raney Ni in ethanol/H₂, followed by distillation or recrystallization for purification .

- Yield optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethoxy δ ~75 ppm in ¹⁹F NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₀F₃NO₂, theoretical 221.18 g/mol) and detect impurities .

- X-ray crystallography : Resolve stereochemical ambiguities; the trifluoromethoxy group’s electron-withdrawing effects influence crystal packing .

Q. How can researchers screen for basic biological activity?

Initial screens involve:

- In vitro cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, comparing IC₅₀ values to controls like cisplatin .

- Enzyme inhibition studies : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric assays (λ = 450 nm) to identify potential targets .

Advanced Research Questions

Q. What mechanistic insights explain its cytotoxic activity in cancer cells?

Studies on structural analogs suggest:

- DNA interaction : Intercalation or groove-binding, assessed via ethidium bromide displacement assays or comet assays for DNA strand breaks .

- Apoptosis induction : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential collapse (JC-1 dye) .

- Targeted inhibition : Molecular docking (AutoDock Vina) predicts binding to DNA topoisomerase II or tubulin, validated by thermal shift assays .

Q. How can interaction studies with biomolecules be designed to elucidate pharmacological potential?

Advanced methods include:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to quantify binding kinetics (KD, kon/koff) .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cryo-EM/X-ray co-crystallization : Resolve 3D structures of compound-protein complexes to identify critical binding residues .

Q. What advanced methods assess stability and degradation under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13), analyzing degradation products via LC-MS/MS .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors, quantifying parent compound depletion over 60 minutes .

Q. How should researchers address contradictions in published bioactivity data?

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variability) using statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Experimental replication : Standardize cell lines (ATCC authentication), culture conditions, and assay protocols to minimize variability .

Q. Can computational models predict reactivity or metabolic pathways?

- DFT calculations : Optimize molecular geometry (Gaussian 16) to predict electrophilic sites prone to oxidation or hydrolysis .

- In silico metabolism : Use software like MetaSite to simulate cytochrome P450-mediated transformations (e.g., N-demethylation, hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.